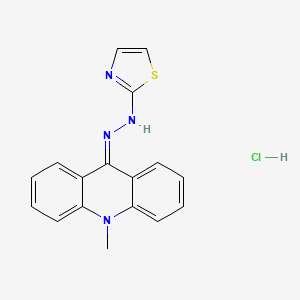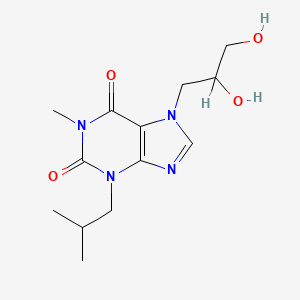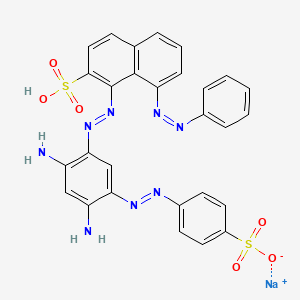
Disodium (5or8)-((2,4-diamino-5-((4-sulphonatophenyl)azo)phenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium (5or8)-((2,4-diamino-5-((4-sulphonatophenyl)azo)phenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate is a complex organic compound belonging to the class of azo dyes. These compounds are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This particular compound is known for its vibrant color and is widely used in various industrial applications, including textiles, food, and cosmetics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium (5or8)-((2,4-diamino-5-((4-sulphonatophenyl)azo)phenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate involves multiple steps:
Diazotization: The process begins with the diazotization of 2,4-diamino-5-((4-sulphonatophenyl)azo)phenylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with naphthalene-2-sulphonic acid under alkaline conditions to form the azo compound.
Disodium Salt Formation: Finally, the compound is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of nitro compounds.
Reduction: Reduction of the azo groups can yield amines. This reaction is often carried out using reducing agents like sodium dithionite.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as sulfonation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Sulfuric acid for sulfonation and nitric acid for nitration.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Sulfonated or nitrated derivatives.
科学研究应用
Disodium (5or8)-((2,4-diamino-5-((4-sulphonatophenyl)azo)phenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to highlight cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, food, and cosmetics due to its vibrant color and stability.
作用机制
The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The molecular targets include enzymes and proteins that interact with the azo groups, leading to changes in their activity. The pathways involved often include redox reactions and complex formation with metal ions.
相似化合物的比较
Similar Compounds
- Disodium 1,5-naphthalenedisulfonate
- Disodium 2-naphthalenesulfonate
- Disodium 1,6-naphthalenedisulfonate
Uniqueness
Disodium (5or8)-((2,4-diamino-5-((4-sulphonatophenyl)azo)phenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and undergo various chemical reactions makes it particularly valuable in industrial and research applications.
属性
CAS 编号 |
84025-06-9 |
|---|---|
分子式 |
C28H21N8NaO6S2 |
分子量 |
652.6 g/mol |
IUPAC 名称 |
sodium;4-[[2,4-diamino-5-[(8-phenyldiazenyl-2-sulfonaphthalen-1-yl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C28H22N8O6S2.Na/c29-21-15-22(30)25(16-24(21)34-32-19-10-12-20(13-11-19)43(37,38)39)35-36-28-26(44(40,41)42)14-9-17-5-4-8-23(27(17)28)33-31-18-6-2-1-3-7-18;/h1-16H,29-30H2,(H,37,38,39)(H,40,41,42);/q;+1/p-1 |
InChI 键 |
GMPFHRSJTVXZBC-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC3=C2C(=C(C=C3)S(=O)(=O)O)N=NC4=C(C=C(C(=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])N)N.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


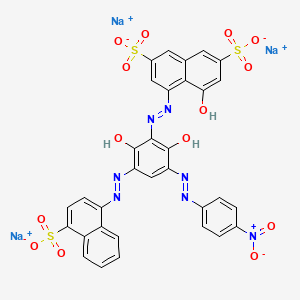
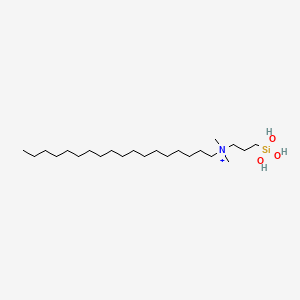
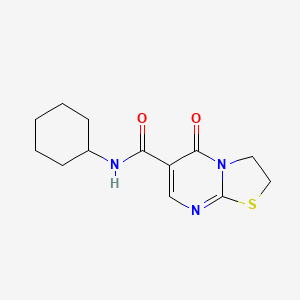
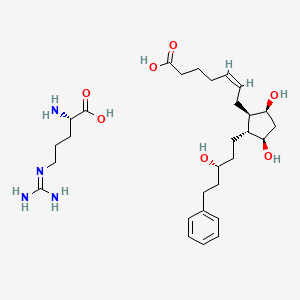

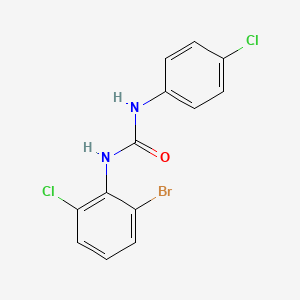
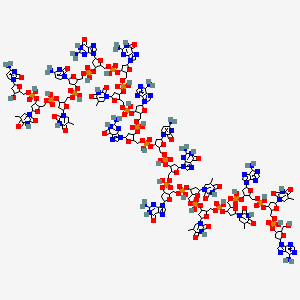
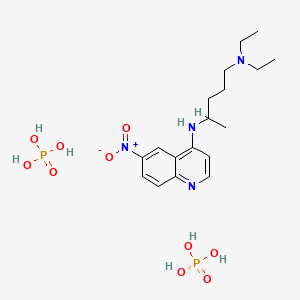
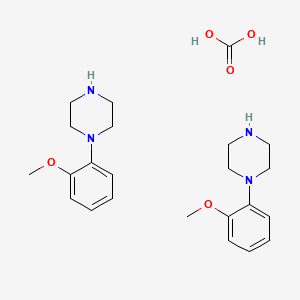
![9-(2-chlorophenyl)-3-methyl-N-thiophen-2-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12729132.png)
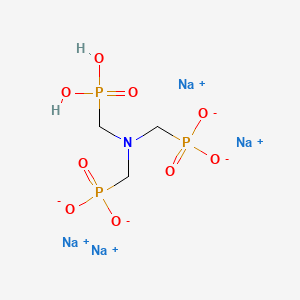
![9-(2-chlorophenyl)-3-methyl-N-prop-2-enyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729139.png)
